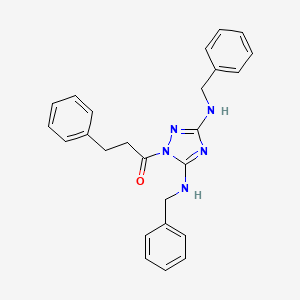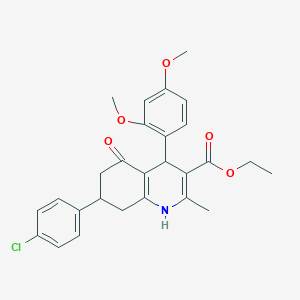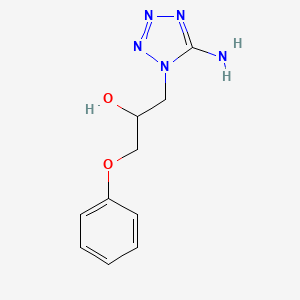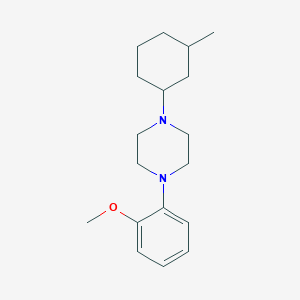
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DBTDA and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DBTDA is not fully understood. However, it has been suggested that DBTDA may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, DBTDA may also induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
DBTDA has been shown to have biochemical and physiological effects in various studies. In one study, DBTDA was found to inhibit the growth of cancer cells in vitro. In another study, DBTDA was found to have herbicidal activity against various weeds. In addition, DBTDA has been shown to have corrosion-inhibiting properties.
Avantages Et Limitations Des Expériences En Laboratoire
DBTDA has several advantages for lab experiments, including its relatively easy synthesis, low toxicity, and potential applications in various fields. However, there are also limitations, including the limited understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on DBTDA. One direction is to further investigate its anticancer activity and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a herbicide and corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DBTDA.
Méthodes De Synthèse
DBTDA can be synthesized using different methods, including the reaction of 3-phenylpropanoic acid with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole. Another method involves the reaction of 3-phenylpropanoyl chloride with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole.
Applications De Recherche Scientifique
DBTDA has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DBTDA has been studied for its potential as an anticancer agent. In agriculture, DBTDA has been studied for its potential as a herbicide. In material science, DBTDA has been studied for its potential as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-23(17-16-20-10-4-1-5-11-20)30-25(27-19-22-14-8-3-9-15-22)28-24(29-30)26-18-21-12-6-2-7-13-21/h1-15H,16-19H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOAEJRXKSEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)

